Cas no 848567-70-4 ((2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate)

(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 848567-70-4
- (2-CHLORO-1,3-THIAZOL-5-YL)METHYL 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLATE
- (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate
- (2-Chlorothiazol-5-yl)methyl2-chlorothiazole-5-carboxylate
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- Inchi: InChI=1S/C8H4Cl2N2O2S2/c9-7-11-1-4(15-7)3-14-6(13)5-2-12-8(10)16-5/h1-2H,3H2
- InChI Key: MIACYMYYGBIDLH-UHFFFAOYSA-N
- SMILES: C1=C(COC(=O)C2=CN=C(Cl)S2)SC(=N1)Cl
Computed Properties
- Exact Mass: 293.9091251Da
- Monoisotopic Mass: 293.9091251Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 3.6
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743628-1g |
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate |
848567-70-4 | 98% | 1g |
¥6262.00 | 2024-07-28 | |
Crysdot LLC | CD11046960-1g |
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate |
848567-70-4 | 95+% | 1g |
$762 | 2024-07-18 | |
Chemenu | CM190391-1g |
(2-chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate |
848567-70-4 | 95% | 1g |
$697 | 2023-01-07 | |
Alichem | A059003323-1g |
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate |
848567-70-4 | 95% | 1g |
$657.20 | 2023-08-31 |
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate
Introduction to (2-Chlorothiazol-5-yl)methyl 2-Chlorothiazole-5-carboxylate (CAS No. 848567-70-4)
(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate (CAS No. 848567-70-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct thiazole framework and chlorine substituents, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The thiazole ring, a five-membered heterocyclic structure containing one sulfur and one nitrogen atom, is a fundamental component of many biologically active molecules. The presence of the chlorine substituents in (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate imparts unique electronic and steric properties that can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of the compound's potential applications.
In the context of medicinal chemistry, (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate has shown promise as a lead compound for the development of novel therapeutic agents. Research has demonstrated its potential as an inhibitor of various enzymes and receptors, which are often implicated in disease pathways. For instance, studies have explored its ability to modulate the activity of kinases, which are key enzymes involved in signal transduction pathways and are often targets for cancer therapy.
One notable area of research involves the use of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate as a scaffold for the design of antiviral agents. The thiazole ring's ability to form stable interactions with target proteins makes it an attractive candidate for inhibiting viral replication. Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. This has sparked interest in further exploring its potential as a broad-spectrum antiviral agent.
Beyond its medicinal applications, (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate has also found utility in chemical synthesis. The compound serves as a versatile building block for the construction of more complex molecules. Its reactivity can be harnessed to introduce functional groups or modify existing structures, making it a valuable tool in synthetic organic chemistry. Researchers have utilized this compound to develop novel synthetic routes for the preparation of biologically active molecules, contributing to the advancement of drug discovery and development.
The physical and chemical properties of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate have been well-characterized through various analytical techniques. Its solubility, stability, and reactivity have been studied under different conditions to optimize its use in both laboratory and industrial settings. These properties are crucial for ensuring the compound's effectiveness in various applications, from small-scale synthesis to large-scale production.
In conclusion, (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate (CAS No. 848567-70-4) is a multifaceted compound with significant potential in medicinal chemistry and chemical synthesis. Its unique structure and properties make it a valuable asset for researchers working on drug development, antiviral agents, and synthetic organic chemistry. As ongoing research continues to uncover new insights into its biological activities and synthetic applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and innovation.
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